![molecular formula C20H18N2O6 B4884566 2-(2-METHOXY-4-{[(4Z)-1-(4-METHYLPHENYL)-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}PHENOXY)ACETIC ACID](/img/structure/B4884566.png)
2-(2-METHOXY-4-{[(4Z)-1-(4-METHYLPHENYL)-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}PHENOXY)ACETIC ACID
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-METHOXY-4-{[(4Z)-1-(4-METHYLPHENYL)-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}PHENOXY)ACETIC ACID is a complex organic compound with a unique structure that includes a methoxy group, a phenoxyacetic acid moiety, and a pyrazolidinylidene group
Preparation Methods
The synthesis of 2-(2-METHOXY-4-{[(4Z)-1-(4-METHYLPHENYL)-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}PHENOXY)ACETIC ACID involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrazolidinylidene intermediate: This involves the reaction of 4-methylphenylhydrazine with an appropriate diketone to form the pyrazolidinylidene structure.
Attachment of the phenoxyacetic acid moiety: This step involves the reaction of the pyrazolidinylidene intermediate with 2-methoxy-4-hydroxybenzaldehyde to form the desired compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
2-(2-METHOXY-4-{[(4Z)-1-(4-METHYLPHENYL)-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}PHENOXY)ACETIC ACID undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The methoxy and phenoxy groups can undergo nucleophilic substitution reactions, where nucleophiles such as halides or amines replace the existing substituents.
Scientific Research Applications
2-(2-METHOXY-4-{[(4Z)-1-(4-METHYLPHENYL)-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}PHENOXY)ACETIC ACID has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-(2-METHOXY-4-{[(4Z)-1-(4-METHYLPHENYL)-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}PHENOXY)ACETIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
Comparison with Similar Compounds
Similar compounds to 2-(2-METHOXY-4-{[(4Z)-1-(4-METHYLPHENYL)-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}PHENOXY)ACETIC ACID include:
4-Methoxyphenylacetic acid: This compound has a similar phenoxyacetic acid structure but lacks the pyrazolidinylidene group.
4-Methylphenoxyacetic acid: Similar to the target compound but with a methyl group instead of a methoxy group.
2-Methoxy-4-methylphenol: Contains the methoxy and methyl groups but lacks the phenoxyacetic acid moiety.
The uniqueness of this compound lies in its combination of these functional groups, which imparts specific chemical and biological properties not found in the similar compounds.
Properties
IUPAC Name |
2-[2-methoxy-4-[(Z)-[1-(4-methylphenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl]phenoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O6/c1-12-3-6-14(7-4-12)22-20(26)15(19(25)21-22)9-13-5-8-16(17(10-13)27-2)28-11-18(23)24/h3-10H,11H2,1-2H3,(H,21,25)(H,23,24)/b15-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUCHTLZKBBKBBC-DHDCSXOGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)OCC(=O)O)OC)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC(=C(C=C3)OCC(=O)O)OC)/C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
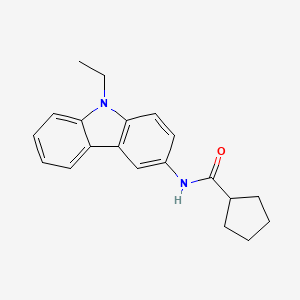
![(2E)-3-[(4-bromo-2-fluorophenyl)amino]-1-(4-methylphenyl)prop-2-en-1-one](/img/structure/B4884497.png)
![[1-[(2,4-dimethoxyphenyl)sulfonyl]-4-(3-methoxybenzyl)-4-piperidinyl]methanol](/img/structure/B4884500.png)
![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B4884506.png)
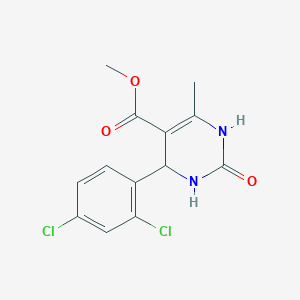
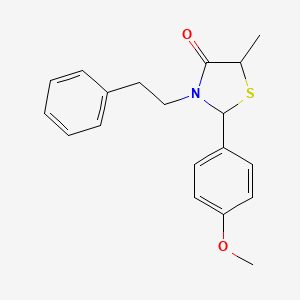
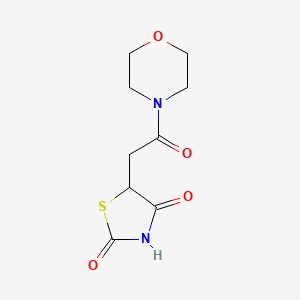
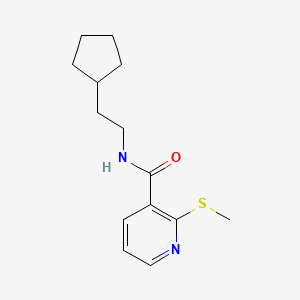
![1-benzyl-N-[2-(4-morpholinylcarbonyl)phenyl]-4-piperidinecarboxamide](/img/structure/B4884536.png)
![1-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]-2-(5-methyl-2-propan-2-ylphenoxy)ethanone](/img/structure/B4884544.png)
![4,5-Diphenyl-2-[2-(propan-2-ylidene)hydrazin-1-YL]-1,3-thiazole](/img/structure/B4884548.png)

![methyl {5-[3-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)propanoyl]-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl}carbamate dihydrochloride hydrate](/img/structure/B4884558.png)
![N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}-2-nitrobenzamide](/img/structure/B4884571.png)
